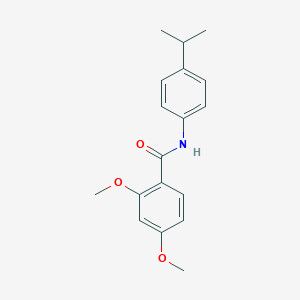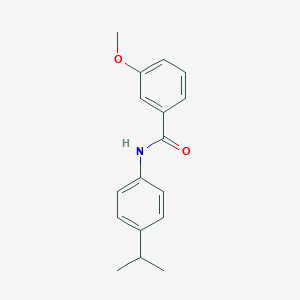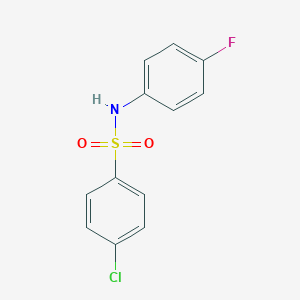![molecular formula C13H14N4O3S B402316 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B402316.png)
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is acylated with 2-methylsulfanyl-phenyl-acetic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid for reduction.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in the body, leading to modulation of biological pathways. The nitro group may be involved in redox reactions, while the pyrazole ring can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Nitro-pyrazol-1-yl)-N-phenyl-acetamide
- 2-(5-Methyl-pyrazol-1-yl)-N-(2-methylsulfanyl-phenyl)-acetamide
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenyl-acetamide
Uniqueness
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to the presence of both the nitro and methylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can lead to unique interactions with biological targets, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C13H14N4O3S |
|---|---|
Poids moléculaire |
306.34g/mol |
Nom IUPAC |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-12(17(19)20)15-16(9)8-13(18)14-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,14,18) |
Clé InChI |
QTJAFQGHSPQXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-iodobenzamide](/img/structure/B402247.png)



![N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B402253.png)

